molecular formula C19H23FN4O B11280641 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-4-carboxamide

Cat. No.: B11280641
M. Wt: 342.4 g/mol
InChI Key: SLTOGBKIWRETDU-UHFFFAOYSA-N
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Description

1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-(propan-2-yl)piperidine-4-carboxamide is a chemical compound with a complex structure that includes a fluorophenyl group, a pyridazinyl group, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(propan-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Pyridazinyl Group: This step involves the reaction of a suitable precursor with hydrazine to form the pyridazinyl ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the pyridazinyl and piperidine moieties using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-(propan-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-(propan-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Industry: It is used in the synthesis of other complex molecules and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
  • Pyrrolidine derivatives

Uniqueness

1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-(propan-2-yl)piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of the fluorophenyl group and the pyridazinyl ring. These features confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C19H23FN4O

Molecular Weight

342.4 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H23FN4O/c1-13(2)21-19(25)15-9-11-24(12-10-15)18-8-7-17(22-23-18)14-3-5-16(20)6-4-14/h3-8,13,15H,9-12H2,1-2H3,(H,21,25)

InChI Key

SLTOGBKIWRETDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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